molecular formula C8H9F6NO2 B1598112 tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate CAS No. 52786-55-7

tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate

Cat. No. B1598112
CAS RN: 52786-55-7
M. Wt: 265.15 g/mol
InChI Key: YAAGBEAAYGYUJE-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves analyzing properties like boiling point, melting point, solubility, density, and reactivity with other chemicals.


Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it may pose to health and the environment.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


For a specific compound like “tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate”, you may need to consult scientific literature or databases. Please note that interpreting this information often requires a background in chemistry. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAGBEAAYGYUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373847
Record name tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate

CAS RN

52786-55-7
Record name tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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